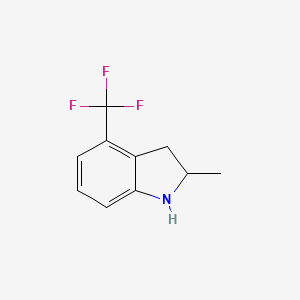
2-Methyl-4-(trifluoromethyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(trifluoromethyl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-nitroaniline with trifluoromethylating agents, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
Synthetic Pathways
Several synthetic methods have been developed for the preparation of 2-Methyl-4-(trifluoromethyl)indoline, including:
- Friedel-Crafts Acylation : A common method where acyl groups are introduced into the aromatic ring.
- Nucleophilic Substitution Reactions : These reactions allow for the introduction of various substituents onto the indole core.
- Coupling Reactions : Particularly with activated aromatic compounds, yielding valuable intermediates for further synthetic applications.
Research indicates that this compound exhibits significant biological activity, particularly as a selective androgen receptor modulator (SARM). This class of compounds has potential therapeutic applications in treating conditions such as muscle wasting and osteoporosis by selectively modulating androgen receptor activity without the side effects commonly associated with traditional anabolic steroids.
- Selective Androgen Receptor Modulation : Studies have shown that derivatives of this compound can effectively bind to androgen receptors, enhancing muscle growth while minimizing adverse effects.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological activities . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-trifluoromethylindole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.
2,3-dihydro-1H-indole: Lacks both the methyl and trifluoromethyl groups, leading to distinct properties.
Uniqueness
The presence of both the 2-methyl and 4-trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)indoline makes it unique.
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3 |
Clé InChI |
FFFZZGFSBBDKNR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC=C2N1)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













